1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Physicochemical profiling Lipophilicity SAR studies

1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 2098141-46-7) is a heterobicyclic research chemical comprising a pyrano[4,3-c]pyrazole core with an N1-ethyl substituent and a pyridin-2-yl group at C3. The compound belongs to a scaffold family that has demonstrated anticancer activity in indolyl derivatives (IC₅₀ values down to three-fold more potent than 5-fluorouracil across multiple human cancer cell lines) and high-affinity sigma-1 receptor binding in spirocyclic analogs (Ki values as low as 0.55 nM).

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 2098141-46-7
Cat. No. B1491316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
CAS2098141-46-7
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCCN1C2=C(COCC2)C(=N1)C3=CC=CC=N3
InChIInChI=1S/C13H15N3O/c1-2-16-12-6-8-17-9-10(12)13(15-16)11-5-3-4-7-14-11/h3-5,7H,2,6,8-9H2,1H3
InChIKeyMGRHWXZAGJOJOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 2098141-46-7): Procurement-Quality Differentiation Evidence Guide


1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 2098141-46-7) is a heterobicyclic research chemical comprising a pyrano[4,3-c]pyrazole core with an N1-ethyl substituent and a pyridin-2-yl group at C3 . The compound belongs to a scaffold family that has demonstrated anticancer activity in indolyl derivatives (IC₅₀ values down to three-fold more potent than 5-fluorouracil across multiple human cancer cell lines) [1] and high-affinity sigma-1 receptor binding in spirocyclic analogs (Ki values as low as 0.55 nM) [2]. This guide focuses exclusively on quantifiable differentiation of the N1-ethyl, C3-pyridin-2-yl substitution pattern relative to the closest commercial analogs.

Why 1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Cannot Be Replaced by Its Closest Analogs Without Risk of Divergent Outcomes


Within the tetrahydropyrano[4,3-c]pyrazole family, even minor variations in N1-alkyl chain length or pyridinyl regioisomerism produce measurable shifts in physicochemical and pharmacological profiles. Changing the N1 substituent from ethyl to methyl alters the computed XLogP3 from 0.8 to 0.6, reduces the rotatable bond count from 2 to 1, and lowers the boiling point by approximately 6°C . Moving the pyridinyl attachment from the 2-position to the 3-position shifts the predicted pKa from 1.97 to 3.54—a 1.57 log unit difference that fundamentally alters protonation state under physiological conditions [1]. In the broader scaffold class, N-substituent identity dictates sigma-1 receptor affinity: the spirocyclic pyranopyrazole SAR established that small electron-rich methyl heterocycles are poorly tolerated by the σ₁ receptor, whereas larger lipophilic substituents confer nanomolar affinity (Ki = 0.55–1.6 nM) [2]. Blind substitution with the N-methyl or pyridin-3-yl analog therefore risks confounding SAR interpretation, target engagement, or assay reproducibility.

Quantitative Differentiation Evidence: 1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole vs. Closest Analogs


N1-Ethyl vs. N1-Methyl: Lipophilicity and Conformational Flexibility Differentiation

Replacing the N1-ethyl group with N1-methyl (CAS 2097954-59-9) reduces the computed XLogP3 from 0.8 to 0.6 (a 0.2 log unit decrease in predicted lipophilicity), while the number of rotatable bonds decreases from 2 to 1, indicating reduced conformational freedom . The predicted boiling point drops from 423.7±45.0°C to 417.5±45.0°C . These differences, while modest individually, collectively affect passive membrane permeability and entropic binding contributions in target engagement studies.

Physicochemical profiling Lipophilicity SAR studies

Pyridin-2-yl vs. Pyridin-3-yl Regioisomerism: Critical pKa Divergence (ΔpKa = 1.57)

The pyridin-2-yl attachment (target compound) yields a predicted pKa of 1.97±0.19, whereas the pyridin-3-yl regioisomer (CAS 2098051-14-8) shifts the predicted pKa to 3.54±0.12—a 1.57 log unit difference [1]. This means that at physiological pH (7.4), neither pyridine is substantially protonated, but at mildly acidic endosomal pH (~5.5–6.0), the pyridin-3-yl analog will be predominantly protonated while the pyridin-2-yl form remains largely neutral. The pyridine nitrogen position also dictates metal-chelation geometry (2-pyridinyl can form a 5-membered chelate ring with adjacent N2 of the pyrazole; 3-pyridinyl cannot).

Protonation state Drug-receptor interaction Regioisomer selectivity

Scaffold-Level Anticancer Potency: Indolyl Tetrahydropyrano[4,3-c]pyrazole Derivatives Surpass 5-Fluorouracil

Although direct biological data for CAS 2098141-46-7 itself has not been published in peer-reviewed literature, the tetrahydropyrano[4,3-c]pyrazole scaffold carrying aryl/heteroaryl substituents at C3 has established anticancer activity. Wang et al. (2016) reported a series of indolyl-substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives that were more potent than 5-fluorouracil (positive control) across four human cancer cell lines [1]. Compound 4i showed three-fold greater activity than 5-FU against HGC-27 (gastric) and PC-3 (prostate) lines; compound 4j showed three-fold greater activity against EC-109 (esophageal) cells. Compounds 4c and 4d approached doxorubicin-level potency against MCF-7 breast cancer cells [1]. This establishes the scaffold as a validated anticancer chemotype.

Anticancer activity Cytotoxicity MTT assay

N-Substituent Effect on Sigma-1 Receptor Affinity: Scaffold SAR from Spirocyclic Pyranopyrazoles

The N1-substituent identity on the pyrano[4,3-c]pyrazole scaffold critically determines sigma-1 receptor affinity, as demonstrated by Schläger et al. (2011) in a spirocyclic series [1]. The SAR revealed that a small electron-rich methylpyrazole heterocycle (analogous to the N1-methyl substitution in comparator CAS 2097954-59-9) was poorly tolerated by the σ₁ receptor protein, whereas the introduction of larger lipophilic substituents (e.g., phenyl, cyclohexylmethyl, isopentenyl) yielded high σ₁ affinity [1]. The most potent compounds achieved Ki values of 0.55 nM (cyclohexylmethyl derivative 17i) and 1.6 nM (isopentenyl derivative 17p), with excellent selectivity over the σ₂ subtype and the PCP binding site of the NMDA receptor [1]. The N1-ethyl group in the target compound represents an intermediate hydrophobicity that may balance the poor tolerance of N-methyl with the high lipophilicity of bulkier substituents.

Sigma-1 receptor Structure-affinity relationship N-substituent

Commercial Availability and Procurement Differentiation: Discontinued Status vs. Alternative Analogs

Commercial availability data reveals differentiation in procurement pathways. The target compound (CAS 2098141-46-7) was previously offered by Biosynth via CymitQuimica (minimum purity 95%) but is currently listed as 'Discontinued' for both 1g and 5g pack sizes . In contrast, the pyridin-3-yl regioisomer (CAS 2098051-14-8) remains commercially available from multiple vendors including Life Chemicals (95%+ purity, 1g at $335, 5g at $1005) and TRC (Toronto Research Chemicals; 100mg at $95, 1g at $475) [1]. This supply discontinuity for the target compound means that procurement requires custom synthesis, which may involve lead times of 4–8 weeks and minimum order quantities, versus off-the-shelf availability of the regioisomer. For researchers requiring the precise N1-ethyl, C3-pyridin-2-yl configuration, the discontinued commercial status makes advance planning essential.

Chemical sourcing Supply chain Custom synthesis

Scaffold Validation in Carbonic Anhydrase Inhibition: Pyrano[4,3-c]pyrazol-4-ones as Potent Nanomolar hCA IX/XII Inhibitors

The pyrano[4,3-c]pyrazole scaffold class has been validated in carbonic anhydrase (hCA) inhibition, providing an additional therapeutic rationale for procurement. Bonardi et al. (2018) reported chromeno[4,3-c]pyrazol-4-ones and pyrano[4,3-c]pyrazol-4-ones as novel scaffolds for tumor-associated hCA isoforms IX and XII [1]. Several compounds achieved Ki < 41 nM against hCA IX, with select derivatives active against both hCA IX and XII isoforms at Ki = 5.6–9.6 nM [1]. This establishes the pyrano[4,3-c]pyrazole core as capable of sub-10 nM target engagement in a clinically relevant oncology context. The target compound, with its pyridin-2-yl substituent, offers a starting point for exploring hCA SAR that differs from the coumarin-derived pyrazol-4-ones in both oxidation state and heteroaryl geometry.

Carbonic anhydrase Tumor-associated isoforms Enzyme inhibition

Highest-Confidence Application Scenarios for 1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Lead Optimization at the N1 Position of Pyrano[4,3-c]pyrazole-Based Kinase or Sigma Receptor Ligands

The N1-ethyl group provides a specific, intermediate lipophilicity (XLogP3 = 0.8) that fills the SAR gap between the poorly tolerated N1-methyl analog (XLogP3 = 0.6) and high-affinity bulky N1-substituted derivatives [1]. Researchers developing sigma-1 receptor ligands or kinase inhibitors based on the pyrano[4,3-c]pyrazole scaffold should acquire this compound as an essential comparator to systematically map the N1-substituent lipophilicity–affinity relationship, as established by Schläger et al. (2011) [1].

Probing Pyridine Nitrogen Geometry in Metal-Coordination or Protein Binding Studies

The pyridin-2-yl substituent at C3 enables bidentate metal chelation via the pyridine N and the pyrazole N2, forming a 5-membered metallocycle—a coordination mode unavailable to the pyridin-3-yl regioisomer . Coupled with the 1.57 pKa unit difference versus the pyridin-3-yl analog , the target compound is the appropriate choice for studies investigating metal-dependent biological mechanisms (e.g., metalloenzyme inhibition) or designing metal-organic constructs where chelation geometry and protonation state are critical.

Anticancer Lead Discovery Leveraging a Multiparametric Scaffold with Validated Sub-10 nM Target Engagement Potential

With scaffold-level validation demonstrating (a) three-fold superiority over 5-fluorouracil in gastric, prostate, and esophageal cancer lines [2], and (b) Ki values as low as 5.6 nM against tumor-associated carbonic anhydrase isoforms IX/XII [3], the pyrano[4,3-c]pyrazole core is a credentialed starting point for anticancer drug discovery. The target compound's specific substitution pattern—N1-ethyl plus C3-pyridin-2-yl—offers a unique vector for further derivatization at the pyridine ring (e.g., halogenation, cross-coupling) while maintaining the scaffold's intrinsic antitumor potential.

Custom Synthesis Sourcing for Preclinical Candidate Progression Requiring Exact Regioisomeric Identity

Given that the compound is commercially discontinued , procurement requires engagement with custom synthesis providers (Contract Research Organizations or specialist chemical suppliers). Researchers must specify CAS 2098141-46-7 with minimum 95% purity (HPLC) and request full characterization (¹H NMR, ¹³C NMR, HRMS, HPLC chromatogram). The documented supplier pricing for the regioisomer analog ($95–$1005 depending on scale) [4] provides a benchmark for budgeting custom synthesis of the target compound. Advance ordering of 4–8 weeks is recommended.

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